![molecular formula C6H11NO3 B563350 (+/-)-2-Acetylaminobutanoic Acid-d3 CAS No. 1219397-36-0](/img/structure/B563350.png)
(+/-)-2-Acetylaminobutanoic Acid-d3
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Description
(-)-2-Acetylaminobutanoic acid-d3 (2-ABA-d3) is an important derivative of the amino acid family. It is a chiral compound that has been used in the synthesis of various compounds and drugs, as well as in the study of biochemical and physiological processes. 2-ABA-d3 has been studied extensively for its potential use in the synthesis of drugs and in the research of metabolic pathways.
Scientific Research Applications
- Measurement : E-TMBA-d3 can be used to measure short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) in biological samples .
Obesity and Metabolic Disorders Research
Industrial Applications of Monoterpenoids
properties
IUPAC Name |
2-acetamido-4,4,4-trideuteriobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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